Methyl 2,3-dimethoxybenzoate

Description

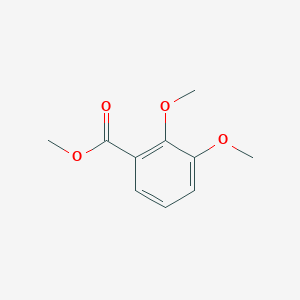

Methyl 2,3-dimethoxybenzoate, also known as o-Veratric acid methyl ester, is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methoxy groups (–OCH3), and the carboxyl group (–COOH) is esterified with a methyl group (–CH3). This compound is commonly used in organic synthesis and has various applications in scientific research .

Properties

IUPAC Name |

methyl 2,3-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-6-4-5-7(9(8)13-2)10(11)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLIMPUPAKQITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175840 | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-42-7 | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L245EPX4QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification with DCC | 2,3-dimethoxybenzoic acid | Methanol, DCC, chlorinated solvent | 30–45 °C, 1–5 h | ~95–97 (3,4-isomer) | High yield, mild conditions |

| Oxidation + Esterification | 2,3-dimethoxybenzaldehyde (analogous to veratraldehyde) | H2O2, alkali; then methanol, DCC | 30–60 °C oxidation; 30–45 °C esterification | ~97 (3,4-isomer) | Two-step process, scalable |

| Methylation of hydroxy acid + esterification | Hydroxy/amino dimethoxybenzoic acid | Dimethyl sulfate, base, ketone solvent | 50–70 °C methylation | Moderate to high | Useful for functionalized derivatives |

| Multi-step aromatic substitution | Various aromatic precursors | Methyl iodide, BCl3, TiCl4, others | Various, multi-step | Variable | For specialized or isotopically labeled derivatives |

Research Findings and Practical Considerations

- Catalyst choice: Dicyclohexylcarbodiimide (DCC) is effective for esterification under mild conditions, preventing side reactions and enabling high purity products.

- Solvent recycling: Chlorinated solvents like dichloromethane are commonly used but require proper recovery and recycling for environmental and cost reasons.

- Temperature control: Maintaining moderate temperatures (30–45 °C) during esterification ensures high yields and minimizes decomposition.

- By-product management: Dicyclohexylurea formed during esterification can be filtered off and recycled back to DCC after treatment.

- Adaptability: Methods developed for methyl 3,4-dimethoxybenzoate are largely transferable to this compound due to structural similarity, but positional isomerism may affect reaction kinetics and yields slightly.

Scientific Research Applications

Table 1: Synthesis Conditions

| Reagent | Condition | Yield |

|---|---|---|

| 2,3-Dimethoxybenzoic Acid | Methanol + Acid Catalyst | High |

| Continuous Flow Reactor | Optimized Temperature | Enhanced |

Chemistry

In synthetic organic chemistry, methyl 2,3-dimethoxybenzoate serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for various chemical transformations, including:

- Oxidation : The methoxy groups can be oxidized to form corresponding carbonyl compounds.

- Reduction : The ester functionality can be reduced to alcohols.

- Substitution Reactions : The methoxy groups can be replaced with other functional groups.

These reactions are essential for developing new compounds with potential therapeutic applications.

Research has indicated that this compound exhibits significant biological activity. Studies have shown its potential as:

- Antioxidant : It can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Agent : Exhibits activity against various bacterial strains.

- Anti-inflammatory Properties : Demonstrated efficacy in reducing inflammation in cellular models.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Industrial Applications

This compound finds utility in various industrial sectors:

- Pharmaceuticals : Used as an intermediate in the synthesis of drugs due to its biological properties.

- Cosmetics : Serves as a fragrance component and stabilizer in formulations.

- Dyes and Pigments : Acts as a precursor for synthetic dyes owing to its aromatic structure.

Case Study on Antioxidant Activity

A study conducted by researchers at a leading university evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration compared to controls, indicating strong antioxidant potential.

Case Study on Antimicrobial Efficacy

In another study published in a peer-reviewed journal, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, supporting its use in antimicrobial formulations.

Mechanism of Action

The mechanism of action of methyl 2,3-dimethoxybenzoate in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can be hydrolyzed by esterases to release the corresponding acid, which may then exert biological effects through various pathways. The methoxy groups can also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Methyl 3,5-dimethoxybenzoate: Similar structure but with methoxy groups at positions 3 and 5.

Methyl 2,4-dimethoxybenzoate: Methoxy groups at positions 2 and 4.

Methyl 3,5-dihydroxybenzoate: Hydroxy groups instead of methoxy groups at positions 3 and 5.

Uniqueness: Methyl 2,3-dimethoxybenzoate is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The ortho-positioning of the methoxy groups can lead to distinct steric and electronic effects compared to other isomers .

Biological Activity

Methyl 2,3-dimethoxybenzoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a benzoate ester characterized by two methoxy groups attached to the benzene ring. Its molecular formula is C₉H₁₀O₃, and it is commonly synthesized through esterification processes involving methanol and 2,3-dimethoxybenzoic acid.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens. The specific mechanisms are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .

- Potential Anticancer Effects : Some derivatives of dimethoxybenzenes have been explored for their anticancer properties. Research shows that modifications to the methoxy groups can enhance cytotoxic effects on cancer cell lines, suggesting a potential pathway for therapeutic development .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. For instance, inhibition of FGFR pathways has been noted in related dimethoxybenzene compounds .

- Cell Signaling Modulation : The interaction with cellular receptors and signaling pathways may also play a role in its biological activity. This includes modulation of pathways associated with apoptosis and cell proliferation.

Case Studies

- Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

- Antioxidant Properties Assessment : In vitro assays measuring the scavenging activity against DPPH radicals indicated that this compound exhibited notable antioxidant capacity. The results suggested a dose-dependent response, with higher concentrations yielding better scavenging effects.

Table 1: Summary of Biological Activities

Q & A

Q. Table 1: Comparative Properties of Cu(II) Dimethoxybenzoates

| Isomer | Solubility (mol·dm⁻³) | Magnetic Moment (BM, 296 K) | Dehydration Pathway |

|---|---|---|---|

| 2,3- | ~10⁻⁴ | 1.47 | CuL₂·2H₂O → CuL₂ → CuO |

| 3,5- | ~10⁻⁵ | 1.75 | CuL₂·H₂O → CuL₂ → CuO |

| 2,6- | ~10⁻² | 1.47 | CuL₂·H₂O → CuL₂ → CuO |

What experimental strategies resolve contradictions in thermal decomposition pathways of methyl dimethoxybenzoate isomers?

Advanced Research Question

Discrepancies in decomposition pathways (e.g., hydrated vs. anhydrous salts) are addressed via:

- Thermogravimetric analysis (TGA) : Identifies stepwise mass loss (e.g., 2,3-isomer loses H₂O at 110–150°C, followed by ligand decomposition at 250–300°C) .

- X-ray crystallography : Clarifies hydration states and coordination geometry (e.g., outer vs. inner sphere water in Cu(II) complexes) .

- Computational modeling : Predicts stability of intermediates using density functional theory (DFT) to assess electron density redistribution from methoxy groups .

How are magnetic properties of Cu(II)-methyl 2,3-dimethoxybenzoate complexes experimentally determined?

Advanced Research Question

Antiferromagnetic behavior in Cu(II) dimers is characterized by:

-

SQUID magnetometry : Measures magnetic susceptibility (χ) from 76–303 K. Data fit to the Bleaney-Bowers equation for dimeric systems:

where = exchange coupling constant (~−150 cm⁻¹ for 2,3-isomers) .

-

IR spectroscopy : Confirms bidentate bridging carboxylate coordination via ν(COO⁻) at ~1600 cm⁻¹ .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Key safety measures include:

- Storage : Sealed containers under dry conditions at room temperature to prevent hydrolysis .

- PPE : Use nitrile gloves and safety goggles to avoid dermal/ocular irritation.

- Waste disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

How does this compound contribute to glycosylation reactions in organic synthesis?

Advanced Research Question

While direct evidence for 2,3-isomers is limited, analogous 2,6-dimethoxybenzoate derivatives act as:

- Protecting groups : Stabilize anomeric centers in glycosyl donors (e.g., β-D-glucopyranose derivatives) .

- Stereochemical control : Electron-withdrawing methoxy groups enhance leaving group ability, favoring 1,2-trans glycosidic bonds via neighboring-group participation .

What computational tools predict the electronic effects of methoxy substituents in methyl dimethoxybenzoates?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.